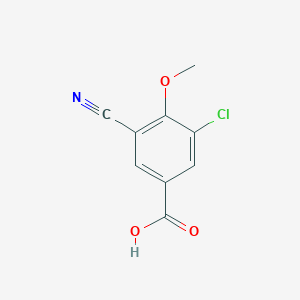

3-Chloro-5-cyano-4-methoxybenzoic acid

Descripción

3-Chloro-5-cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative with a chlorine atom at position 3, a cyano (-CN) group at position 5, and a methoxy (-OCH₃) group at position 4. Its molecular formula is C₉H₅ClNO₃, with a calculated molar mass of 211.5 g/mol.

Propiedades

Fórmula molecular |

C9H6ClNO3 |

|---|---|

Peso molecular |

211.60 g/mol |

Nombre IUPAC |

3-chloro-5-cyano-4-methoxybenzoic acid |

InChI |

InChI=1S/C9H6ClNO3/c1-14-8-6(4-11)2-5(9(12)13)3-7(8)10/h2-3H,1H3,(H,12,13) |

Clave InChI |

OCTTYRYINIDHGX-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1Cl)C(=O)O)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 3-Chloro-5-cyano-4-methoxybenzoic acid with structurally or functionally related compounds, based on substituent patterns, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Key Findings:

Substituent Effects on Acidity and Solubility: The cyano group in 3-Chloro-5-cyano-4-methoxybenzoic acid increases acidity compared to 4-Chlorobenzoic Acid, where a single chloro substituent provides moderate acidity. The methoxy group at position 4 may slightly counteract this effect via electron donation . 3-Chloro-5-methoxy-4-propoxybenzoic Acid’s propoxy group enhances lipophilicity, making it less water-soluble than the target compound, which lacks alkyl chains .

Biological Activity: ML10302, an ester derivative of a related benzoic acid, acts as a selective 5-HT₄ receptor agonist with prokinetic effects in the intestine. Unlike cisapride (a reference drug), ML10302 lacks cardiac side effects, suggesting that esterification and amino group substitution modulate receptor specificity . The target compound’s free carboxylic acid group may limit its ability to cross cell membranes, reducing bioavailability compared to ester analogs.

Structural Complexity and Applications: The compound 3-Chloro-4-{[(cyanomethyl)carbamoyl]methoxy}-5-methoxybenzoic acid () demonstrates how bulky substituents increase molar mass (298.68 g/mol) and likely reduce solubility, limiting its utility in drug formulations . In contrast, the target compound’s simpler structure may offer advantages in synthetic scalability or derivatization.

Pharmaceutical Relevance: 4-Chlorobenzoic Acid is a USP-certified reference standard, highlighting its role in quality control . The target compound’s cyano group could position it as a precursor for nitrile-containing pharmaceuticals, though direct evidence of such applications is absent in the provided data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.